(4-phenylphenyl) 2-fluorobenzoate
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Overview
Description
(4-phenylphenyl) 2-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom attached to the benzene ring, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-phenylphenyl) 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
(4-phenylphenyl) 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (4-phenylphenyl) 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzoate: A simpler analog with similar fluorine substitution but lacking the phenyl group.
4-phenylphenyl benzoate: Similar structure but without the fluorine atom.
4-fluorophenyl benzoate: Contains a fluorine atom but differs in the position of substitution and the presence of the phenyl group.
Uniqueness
(4-phenylphenyl) 2-fluorobenzoate is unique due to the combination of the fluorine atom and the phenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
300405-86-1 |
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Molecular Formula |
C19H13FO2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C19H13FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
MJUWGKGNELOGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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